9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-2-deoxy-beta-D-erythro-pentofuranosyl)-
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Overview
Description
9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-2-deoxy-beta-D-erythro-pentofuranosyl)- is a complex organic compound that belongs to the class of purine nucleosides. This compound is characterized by its unique structure, which includes a purine base attached to a deoxyribose sugar moiety that is further modified with a carboxyhydroxyphosphinyl group. This structural configuration imparts specific chemical and biological properties to the compound, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-2-deoxy-beta-D-erythro-pentofuranosyl)- typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the deoxyribose sugar.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-2-deoxy-beta-D-erythro-pentofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in synthetic organic chemistry .
Biology
In biological research, 9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-2-deoxy-beta-D-erythro-pentofuranosyl)- is studied for its role in cellular processes. It is often used in studies related to nucleic acid metabolism and enzyme interactions .
Medicine
Its ability to interact with specific biological targets makes it a candidate for the development of therapeutic agents for various diseases .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes. Its stability and reactivity make it suitable for large-scale industrial applications .
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-2-deoxy-beta-D-erythro-pentofuranosyl)- involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include nucleic acid synthesis and repair, as well as signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 9H-Purin-6-amine, 9-(5-O-(hydroxy(sulfooxy)phosphinyl)pentofuranosyl)-
- 9H-Purin-6-amine, 9-(5-O-(hydroxy[3-hydroxy-2,2-dimethyl-4-[[3-[[2-[(2-methyl-1-oxobutyl)thio]ethyl]amino]-3-oxopropyl]amino]-4-oxobutoxy]phosphinyl]oxy]phosphinyl)-3-O-phosphonopentofuranosyl
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(5-O-(carboxyhydroxyphosphinyl)-2-deoxy-beta-D-erythro-pentofuranosyl)- lies in its specific structural modifications, which impart distinct chemical and biological properties. These modifications make it more reactive and versatile compared to similar compounds, allowing for a broader range of applications in scientific research and industry.
Properties
CAS No. |
104532-17-4 |
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Molecular Formula |
C11H14N5O7P |
Molecular Weight |
359.23 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]formic acid |
InChI |
InChI=1S/C11H14N5O7P/c12-9-8-10(14-3-13-9)16(4-15-8)7-1-5(17)6(23-7)2-22-24(20,21)11(18)19/h3-7,17H,1-2H2,(H,18,19)(H,20,21)(H2,12,13,14)/t5-,6+,7+/m0/s1 |
InChI Key |
MZKGLHIOFXRCMM-RRKCRQDMSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(C(=O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(C(=O)O)O)O |
Origin of Product |
United States |
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